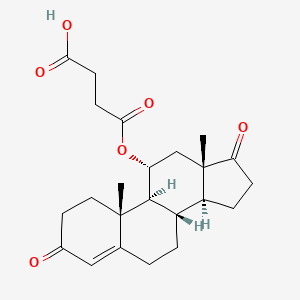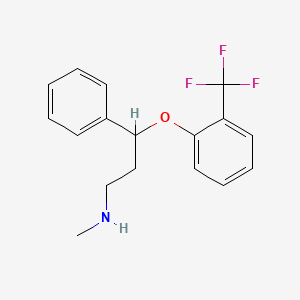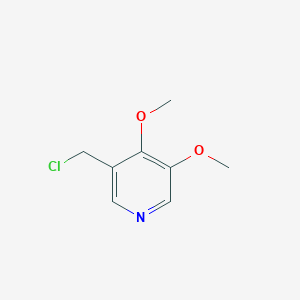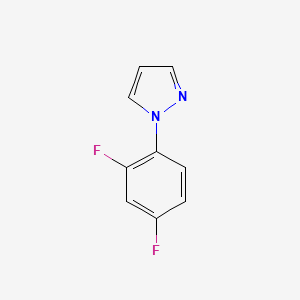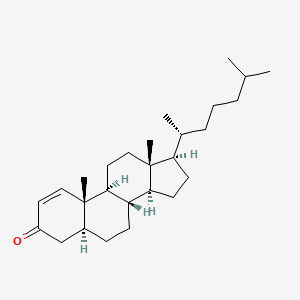![molecular formula C12H10N2O B3329251 4-methoxy-9H-pyrido[3,4-b]indole CAS No. 56666-88-7](/img/structure/B3329251.png)
4-methoxy-9H-pyrido[3,4-b]indole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BET Bromodomain Inhibitor in Medicinal Chemistry
- Zhao et al. (2017) synthesized compounds containing the 9H-pyrimido[4,5-b]indole core, demonstrating potent inhibition of cell growth in acute leukemia cell lines and significant antitumor activity. This highlights the potential of 4-methoxy-9H-pyrido[3,4-b]indole derivatives in cancer therapeutics (Zhao et al., 2017).
Mass Spectrometry in Analytical Chemistry
- Nonami et al. (1997, 1998) reported the use of β-carbolines, including 9H-pyrido[3,4-b]indole derivatives, as matrices in mass spectrometry for analyzing proteins and oligosaccharides. This demonstrates the role of these compounds in enhancing analytical techniques (Nonami et al., 1997) (Nonami et al., 1998).
Biological Evaluation and Anticancer Agents
- Patil et al. (2017) synthesized novel pyrido[3,4-b]indoles with potent anticancer activity, providing new leads for the development of therapeutics for aggressive cancers (Patil et al., 2017).
Corrosion Inhibition
- Lebrini et al. (2010) studied 9H-pyrido[3,4-b]indole derivatives as corrosion inhibitors for steel, showing that these compounds are effective in protecting materials, demonstrating their potential in industrial applications (Lebrini et al., 2010).
Antifilarial Chemotherapy
- Srivastava et al. (1999) explored 1,3-disubstituted-9H-pyrido[3,4-b]indoles as potential agents for antifilarial chemotherapy, indicating the medical importance of these compounds (Srivastava et al., 1999).
Wirkmechanismus
Target of Action
4-Methoxy-9H-pyrido[3,4-b]indole, also known as a β-carboline alkaloid , primarily targets cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs, toxins, and endogenous compounds .
Mode of Action
The compound interacts with its targets by inhibiting the CYP-mediated biotransformation of certain substances . This inhibitory effect results in the prevention of excess metabolism by the CYP enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolic pathway mediated by CYP enzymes . The inhibition of these enzymes can lead to changes in the metabolism of various substances, potentially affecting their downstream effects.
Pharmacokinetics
Its inhibitory effect on cyp enzymes suggests that it may influence the metabolism and bioavailability of substances that are substrates of these enzymes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CYP-mediated metabolism . This can result in altered metabolic profiles of various substances, potentially leading to changes in their biological effects.
Biochemische Analyse
Biochemical Properties
4-methoxy-9H-pyrido[3,4-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, where it acts as an inhibitor . This inhibition can affect the metabolism of other compounds, leading to altered pharmacokinetics and dynamics. Additionally, this compound has been shown to intercalate with DNA, which can influence gene expression and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has cytotoxic effects on certain cell lines, indicating its potential as an anti-cancer agent . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By intercalating with DNA, this compound can modulate gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of various substrates . The compound also intercalates with DNA, which can disrupt normal DNA replication and transcription processes . These interactions can lead to enzyme inhibition or activation and changes in gene expression, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its degradation products may also have biological effects . Long-term exposure to the compound in vitro and in vivo can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in clinical settings .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity . Studies have shown that this compound can accumulate in the nucleus, where it interacts with DNA and influences gene expression .
Eigenschaften
IUPAC Name |
4-methoxy-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-15-11-7-13-6-10-12(11)8-4-2-3-5-9(8)14-10/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPXPNPMOJVFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=CC=CC=C3NC2=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


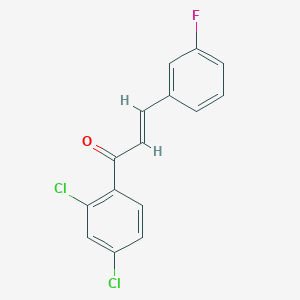
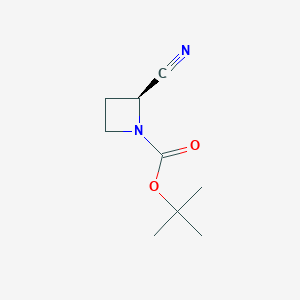
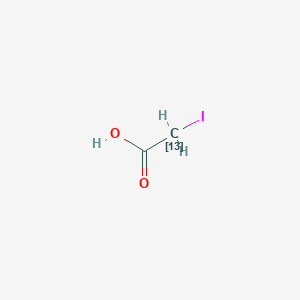


![(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3329215.png)
